Cas no 1451391-77-7 (6-ethoxy-5-methylpyridine-3-boronic acid)
6-ethoxy-5-methylpyridine-3-boronic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-ETHOXY-3-METHYLPYRIDINE-5-BORONIC ACID
- (6-Ethoxy-5-methylpyridin-3-yl)boronic acid
- 2-Ethoxy-3-methylpyridine-5-boronicacid
- BC001649
- (6-Ethoxy-5-methyl-3-pyridyl)boronic acid
- Z1335
- D71551
- 6-Ethoxy-5-methylpyridine-3-boronic acid, AldrichCPR
- 6-ethoxy-5-methylpyridine-3-boronic acid
- MFCD13181608
- (6-Ethoxy-5-methylpyridin-3-yl)boronicacid
- BS-27388
- 1451391-77-7
- 6-ETHOXY-5-METHYLPYRIDIN-3-YLBORONIC ACID
- CS-0174082
- AKOS022181750
-
- MDL: MFCD13181608
- Inchi: 1S/C8H12BNO3/c1-3-13-8-6(2)4-7(5-10-8)9(11)12/h4-5,11-12H,3H2,1-2H3
- InChI Key: SFGDPXBBFQWHEF-UHFFFAOYSA-N
- SMILES: O(CC)C1C(C)=CC(B(O)O)=CN=1
Computed Properties
- Exact Mass: 181.0910234g/mol
- Monoisotopic Mass: 181.0910234g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6
6-ethoxy-5-methylpyridine-3-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM209914-1g |
(6-Ethoxy-5-methylpyridin-3-yl)boronic acid |
1451391-77-7 | 98% | 1g |
$166 | 2021-08-04 | |
| Matrix Scientific | 200687-5g |
(6-Ethoxy-5-methyl-3-pyridyl)boronic acid |
1451391-77-7 | 5g |
$837.00 | 2023-09-10 | ||
| TRC | E894900-100mg |
2-Ethoxy-3-methylpyridine-5-boronic acid |
1451391-77-7 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | E894900-250mg |
2-Ethoxy-3-methylpyridine-5-boronic acid |
1451391-77-7 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | E894900-500mg |
2-Ethoxy-3-methylpyridine-5-boronic acid |
1451391-77-7 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | E894900-1g |
2-Ethoxy-3-methylpyridine-5-boronic acid |
1451391-77-7 | 1g |
$ 275.00 | 2022-06-05 | ||
| Apollo Scientific | OR907323-1g |
2-Ethoxy-3-methylpyridine-5-boronic acid |
1451391-77-7 | 98% | 1g |
£128.00 | 2025-02-21 | |
| Apollo Scientific | OR907323-5g |
2-Ethoxy-3-methylpyridine-5-boronic acid |
1451391-77-7 | 98% | 5g |
£381.00 | 2025-02-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10166-250mg |
6-ethoxy-5-methylpyridine-3-boronic acid |
1451391-77-7 | 95% | 250mg |
¥211.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10166-1g |
6-ethoxy-5-methylpyridine-3-boronic acid |
1451391-77-7 | 95% | 1g |
¥548.0 | 2024-04-24 |
6-ethoxy-5-methylpyridine-3-boronic acid Suppliers
6-ethoxy-5-methylpyridine-3-boronic acid Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 6-ethoxy-5-methylpyridine-3-boronic acid
Recent Advances in the Application of 6-Ethoxy-5-methylpyridine-3-boronic Acid (CAS: 1451391-77-7) in Chemical Biology and Pharmaceutical Research
6-Ethoxy-5-methylpyridine-3-boronic acid (CAS: 1451391-77-7) is a boronic acid derivative that has gained significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its pyridine core and boronic acid functional group, serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The unique electronic and steric properties of this compound make it an attractive candidate for Suzuki-Miyaura cross-coupling reactions, a widely used method in medicinal chemistry for constructing complex molecular architectures.
Recent studies have highlighted the role of 6-ethoxy-5-methylpyridine-3-boronic acid in the design and synthesis of novel kinase inhibitors. Kinases are key regulators of cellular signaling pathways and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The boronic acid moiety in this compound facilitates the formation of reversible covalent bonds with the active-site residues of kinases, thereby enhancing the potency and selectivity of the resulting inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the development of a new class of BTK (Bruton's tyrosine kinase) inhibitors, which showed promising activity against B-cell malignancies.
In addition to its applications in kinase inhibitor development, 6-ethoxy-5-methylpyridine-3-boronic acid has also been explored as a key intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a groundbreaking class of therapeutics that induce the degradation of target proteins via the ubiquitin-proteasome system. The boronic acid group in this compound can be leveraged to recruit E3 ubiquitin ligases, enabling the targeted degradation of disease-relevant proteins. A recent preprint on bioRxiv detailed the successful incorporation of this compound into a PROTAC targeting the androgen receptor, showcasing its potential in treating prostate cancer.
The synthetic utility of 6-ethoxy-5-methylpyridine-3-boronic acid extends beyond its role in drug discovery. It has also been employed in materials science, particularly in the development of organic electronic materials. The pyridine ring and boronic acid group contribute to the electron-deficient nature of the compound, making it suitable for use in organic semiconductors and photovoltaic devices. A 2022 study in Advanced Materials reported the use of this compound as a precursor for the synthesis of conjugated polymers with high charge carrier mobility, highlighting its interdisciplinary relevance.
Despite its promising applications, challenges remain in the large-scale synthesis and handling of 6-ethoxy-5-methylpyridine-3-boronic acid. The boronic acid group is prone to protodeboronation under certain conditions, which can limit its stability and reactivity. Recent advances in protective group strategies and reaction optimization have addressed some of these issues, as evidenced by a 2023 publication in Organic Process Research & Development. The study outlined a scalable and efficient synthetic route for this compound, emphasizing the importance of controlling reaction parameters such as temperature and pH.
Looking ahead, the continued exploration of 6-ethoxy-5-methylpyridine-3-boronic acid is expected to yield further innovations in drug discovery and materials science. Its unique chemical properties and versatility make it a valuable tool for researchers across multiple disciplines. Future studies may focus on expanding its applications in targeted protein degradation, covalent inhibitor design, and the development of advanced functional materials. As the field progresses, this compound is likely to remain at the forefront of cutting-edge research in chemical biology and pharmaceutical sciences.
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